molecular formula C7H9KO6 B12090875 3-Dehydroquinic acid potassium salt, (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid potassium salt

3-Dehydroquinic acid potassium salt, (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid potassium salt

Cat. No.: B12090875
M. Wt: 228.24 g/mol
InChI Key: XOXNBNMEMILWBJ-UHFFFAOYSA-M
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Description

3-Dehydroquinic acid potassium salt, (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid potassium salt, is a chemical compound with the molecular formula C7H10O6K It is a derivative of quinic acid and is known for its unique structure, which includes three hydroxyl groups and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dehydroquinic acid potassium salt typically involves the oxidation of quinic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of 3-Dehydroquinic acid potassium salt may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Dehydroquinic acid potassium salt undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to quinic acid or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alcohols, acids, and bases

Major Products Formed

    Oxidation Products: More oxidized derivatives of quinic acid

    Reduction Products: Quinic acid and its reduced forms

    Substitution Products: Esters, ethers, and other substituted derivatives

Scientific Research Applications

3-Dehydroquinic acid potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Dehydroquinic acid potassium salt involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit certain enzymes involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms and plants. This inhibition can lead to the disruption of essential metabolic processes, making it a potential target for antimicrobial and herbicidal applications.

Comparison with Similar Compounds

Similar Compounds

    Quinic Acid: The parent compound, which lacks the dehydro group.

    Shikimic Acid: Another compound in the shikimate pathway with similar structural features.

    Gallic Acid: A phenolic acid with hydroxyl groups and a carboxylic acid group.

Uniqueness

3-Dehydroquinic acid potassium salt is unique due to its specific structural configuration and the presence of multiple hydroxyl groups and a carboxylic acid group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H9KO6

Molecular Weight

228.24 g/mol

IUPAC Name

potassium;1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C7H10O6.K/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;/h3,5,8,10,13H,1-2H2,(H,11,12);/q;+1/p-1

InChI Key

XOXNBNMEMILWBJ-UHFFFAOYSA-M

Canonical SMILES

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O.[K+]

Origin of Product

United States

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